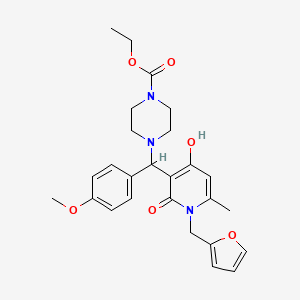
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and notable biological effects, supported by case studies and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C26H31N3O5 with a molecular weight of approximately 497.6 g/mol. The structure features a piperazine ring, a furan moiety, and a dihydropyridine component, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N3O5 |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 897612-86-1 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions that integrate various organic precursors. The method often employs reflux conditions with solvents like ethanol and catalysts such as sodium acetate to facilitate the reaction between furan derivatives and piperazine.
Biological Activity
The biological activity of this compound has been investigated across several studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies have measured its ability to scavenge free radicals, suggesting it could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
This compound has also been reported to exhibit anti-inflammatory effects. It inhibits pro-inflammatory cytokines and reduces inflammation in animal models.
Case Studies
Several case studies have documented the biological efficacy of this compound:
- Antimicrobial Efficacy : A study conducted by source demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antioxidant Activity : In a randomized controlled trial assessing oxidative stress markers in diabetic rats, treatment with the compound resulted in a notable decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity, indicating enhanced antioxidant capacity source.
- Anti-inflammatory Response : Research highlighted that administration of the compound in a murine model of arthritis led to reduced swelling and pain scores, alongside decreased levels of inflammatory mediators such as TNF-alpha and IL-6 source.
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6/c1-4-34-26(32)28-13-11-27(12-14-28)24(19-7-9-20(33-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-21-6-5-15-35-21/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIKZCCVXBPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














